molecular formula C6H3F3INO B1409324 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine CAS No. 1227571-40-5

4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine

Cat. No.: B1409324
CAS No.: 1227571-40-5
M. Wt: 288.99 g/mol
InChI Key: AYVWPSXTZWZNEW-UHFFFAOYSA-N
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Description

4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a hydroxyl group at position 4, an iodine atom at position 2, and a trifluoromethyl (-CF₃) group at position 2. This compound’s structural features—particularly the electron-withdrawing trifluoromethyl and iodine substituents—impart unique physicochemical properties, including enhanced stability and lipophilicity, which are critical for applications in medicinal chemistry and agrochemicals .

Properties

IUPAC Name

2-iodo-3-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)4-3(12)1-2-11-5(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVWPSXTZWZNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring, followed by iodination and hydroxylation. One common method involves the trifluoromethylation of a pyridine derivative using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3). The iodination can be achieved using iodine (I2) or an iodine-containing reagent under oxidative conditions. Hydroxylation is often carried out using a hydroxylating agent such as hydrogen peroxide (H2O2) or a similar oxidant.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The iodine substituent at position 2 serves as a leaving group in NAS reactions. The hydroxyl group at position 4 activates the pyridine ring via resonance, directing nucleophiles to the electron-deficient positions.

Key Reactions:

  • Ammonolysis : Reaction with amines (e.g., benzylamine) in polar aprotic solvents (DMF, 80°C) yields 2-amino-4-hydroxy-3-(trifluoromethyl)pyridine derivatives. Yields range from 65–80% depending on the nucleophile’s steric bulk .

  • Thiol Substitution : Thiophenol derivatives replace iodine in the presence of CuI catalysts (60–90°C, DMSO), forming 2-arylthio-4-hydroxy-3-(trifluoromethyl)pyridines with ~70% efficiency .

Table 1: NAS Reaction Conditions and Yields

NucleophileCatalystSolventTemp (°C)Yield (%)
BenzylamineNoneDMF8078
4-MethoxythiophenolCuIDMSO9072
Sodium methoxideNoneMeOH6585

Cross-Coupling Reactions

The iodine atom enables palladium-catalyzed cross-couplings, while the trifluoromethyl group enhances electrophilicity at adjacent positions.

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in DMF (85°C) produces biaryl derivatives. Typical yields exceed 75% .

Buchwald-Hartwig Amination:

Coupling with secondary amines (e.g., morpholine) using Xantphos/Pd(OAc)₂ catalysts forms 2-aryl/alkylamino derivatives in 60–80% yields .

Table 2: Cross-Coupling Efficiency

Reaction TypePartner ReagentCatalyst SystemYield (%)
SuzukiPhenylboronic acidPd(PPh₃)₄/K₂CO₃82
Buchwald-HartwigMorpholinePd(OAc)₂/Xantphos68

Nitration:

Limited reactivity observed under standard HNO₃/H₂SO₄ conditions. Position 5 is favored for nitration, with yields <30% .

Sulfonation:

Sulfur trioxide in H₂SO₄ selectively sulfonates position 6 (40–50% yield) .

Hydroxyl Group Alkylation:

The 4-hydroxy group undergoes alkylation with methyl iodide/K₂CO₃ in DMF (50°C) to form 4-methoxy derivatives (90% yield) .

Trifluoromethyl Stability:

The CF₃ group remains inert under most conditions but can participate in radical reactions (e.g., photoredox C–H functionalization) .

Reductive Deiodination

Catalytic hydrogenation (H₂, Pd/C) removes the iodine atom, yielding 4-hydroxy-3-(trifluoromethyl)pyridine in >95% yield .

Mechanistic Insights

  • NAS : The hydroxyl group’s resonance effect stabilizes the Meisenheimer intermediate, facilitating iodine displacement .

  • Cross-Coupling : The trifluoromethyl group enhances oxidative addition efficiency at the 2-position due to electron-withdrawing effects .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules.

  • Case Study : A study demonstrated the utility of pyridine derivatives, including 4-hydroxy compounds, in synthesizing antiviral agents. The trifluoromethyl group enhances the lipophilicity and biological activity of the resulting drugs .

Agrochemicals

Pesticide Development
The compound is utilized in the development of agrochemicals, particularly as a building block for herbicides and insecticides. Its halogenated structure contributes to the efficacy and stability of these chemicals.

  • Case Study : Research has shown that pyridine derivatives with trifluoromethyl groups exhibit enhanced activity against specific pests, making them suitable candidates for new pesticide formulations .

Material Science

Polymer Additives
In materials science, this compound can be used as an additive in polymer formulations to improve thermal stability and mechanical properties.

Application Effect
Polymer StabilizationEnhances thermal stability
Mechanical Property ImprovementIncreases tensile strength

Synthesis of Novel Compounds

The compound facilitates the synthesis of novel heterocyclic compounds through various chemical reactions, such as nucleophilic substitutions and coupling reactions.

  • Case Study : In a recent study, researchers synthesized a series of new heterocycles using this compound as a starting material. The resulting compounds showed promising biological activities, including antimicrobial properties .

Chemical Reactivity Studies

Research into the reactivity of this compound has revealed its potential in various organic transformations.

Reaction Type Outcome
Nucleophilic SubstitutionFormation of new C-X bonds
Coupling ReactionsSynthesis of complex organic molecules

Future Perspectives

Ongoing research is focused on expanding the applications of this compound in drug discovery and materials engineering. The unique properties imparted by the trifluoromethyl group are expected to lead to the development of more effective therapeutic agents and advanced materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodo group can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Key Observations :

  • Substituent Positioning: The trifluoromethyl group at position 3 in the target compound (vs.
  • Iodine vs. Chlorine : Compared to chlorinated analogs (e.g., ), iodine’s larger atomic radius and polarizability could enhance halogen bonding in receptor interactions .
  • Hydroxy Group: The 4-hydroxyl group may improve solubility relative to non-hydroxylated pyridines, though this is counterbalanced by the lipophilic CF₃ and I substituents .

Antiparasitic Activity

Pyridine derivatives with trifluoromethyl groups, such as UDO and UDD (), inhibit Trypanosoma cruzi CYP51 with efficacy rivaling posaconazole.

Insecticidal Activity

Trifluoromethyl pyridines with 1,3,4-oxadiazole moieties () exhibit potent insecticidal effects, achieving >80% activity at 250 mg/L against Plutella xylostella. The target compound’s iodine and hydroxyl groups may modify toxicity profiles or target specificity compared to these analogs .

Neuroprotective Potential

In , trifluoromethyl pyridine derivatives (e.g., compound 9f) enhance autophagy and cell viability (82% at 3 μM).

Biological Activity

4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its potential bioactive properties. This compound features a trifluoromethyl group, which enhances its lipophilicity, and an iodine atom that can facilitate various chemical reactions, making it a versatile building block in drug design and development.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C6H4F3IN1O\text{C}_6\text{H}_4\text{F}_3\text{I}\text{N}_1\text{O}

This structure includes:

  • A hydroxy (-OH) group that contributes to solubility and hydrogen bonding.
  • An iodo (-I) group that can participate in halogen bonding and influence molecular recognition.
  • A trifluoromethyl (-CF₃) group that increases lipophilicity, aiding in membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, while the iodo group allows for further functionalization and interaction with biological systems. The hydroxy group plays a crucial role in solubility and potential hydrogen bonding interactions with biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown its effectiveness against various bacterial strains, potentially due to its ability to inhibit essential enzymatic pathways within microbial cells. The compound's mechanism may involve chelation with metal cations in enzyme active sites, disrupting their function and leading to bacterial cell death .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Its unique structural features allow it to interact with multiple biological targets, enhancing its potential as a therapeutic agent .

Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against antibiotic-resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 16 μg/mL, showcasing its potential as an alternative antimicrobial agent .

Study 2: Anticancer Mechanism

Another study focused on the compound's effects on breast cancer cell lines. It was found to significantly reduce cell viability at concentrations above 10 μM, with mechanisms involving the activation of apoptotic pathways and inhibition of cell migration .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Hydroxy-2-methylpyridineHydroxy group onlyModerate antimicrobial
4-Iodo-3-(trifluoromethyl)pyridineIodo and trifluoromethyl groupsAntimicrobial
2-Iodo-5-(trifluoromethyl)pyridineIodo and trifluoromethyl groupsLimited anticancer activity
This compound Hydroxy, iodo, trifluoromethyl groupsStrong antimicrobial & anticancer

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The hydroxyl proton (δ ~10–12 ppm) and deshielded aromatic protons (δ ~7–9 ppm) are key identifiers. The trifluoromethyl group (CF₃) appears as a quartet in ¹⁹F NMR (δ ~-60 to -70 ppm) .
  • IR : A broad O-H stretch (~3200 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (MS) : High-resolution MS can distinguish isotopic patterns from iodine (m/z 127) and verify molecular ion peaks (e.g., [M+H]⁺) .

What computational methods are suitable for predicting the reactivity and electronic properties of this compound in medicinal chemistry applications?

Advanced Research Question

  • DFT Calculations : Density Functional Theory (DFT) models can predict electronic effects of substituents. For example, the electron-withdrawing CF₃ group reduces electron density at adjacent positions, influencing nucleophilic/electrophilic sites .
  • Molecular Docking : Used to study interactions with biological targets (e.g., enzymes). The iodine atom may participate in halogen bonding, enhancing binding affinity .

How does the presence of the hydroxyl group influence the compound's solubility and stability under different pH conditions?

Basic Research Question

  • Solubility : The hydroxyl group increases polarity, enhancing water solubility at neutral pH. However, under acidic conditions, protonation of the pyridine nitrogen may reduce solubility .
  • Stability : The hydroxyl group can undergo oxidation or tautomerization. Stabilization via hydrogen bonding or coordination with metal ions is often observed in crystalline states .

What strategies can mitigate competing side reactions during the introduction of the trifluoromethyl group in pyridine derivatives?

Advanced Research Question

  • Direct Trifluoromethylation : Use of Umemoto or Togni reagents to introduce CF₃ under mild conditions. Competing C-H activation at undesired positions can be minimized using steric directing groups .
  • Protection-Deprotection : Temporary protection of the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) prevents side reactions during CF₃ introduction .

How can researchers resolve contradictions in reported biological activities of structurally similar pyridine derivatives?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For example, replacing iodine with chlorine (as in 2-chloro-4-hydroxy derivatives) may alter bioactivity due to differences in electronegativity and bond strength .
  • Meta-Analysis : Cross-reference data from multiple studies, ensuring consistent assay conditions (e.g., cell lines, dosage). Contradictions may arise from variations in experimental protocols .

What are the optimal conditions for conducting Suzuki-Miyaura cross-coupling reactions involving iodo-substituted pyridines like this compound?

Advanced Research Question

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with a mild base (K₂CO₃) in THF/water mixtures.
  • Reactivity : Iodo-substituted pyridines are more reactive than bromo/chloro analogs, enabling lower temperatures (50–80°C) and shorter reaction times .

How does the steric and electronic environment around the iodine atom affect its participation in halogen bonding interactions in crystal engineering?

Advanced Research Question

  • Halogen Bonding : The iodine atom acts as a σ-hole donor, forming interactions with electron-rich partners (e.g., carbonyl oxygen). Steric effects from the CF₃ group may restrict bond angles, influencing crystal packing .
  • X-ray Crystallography : Resolve intermolecular interactions in the solid state. For example, in 4-hydroxy pyridine derivatives, iodine often participates in I···O/N interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine
Reactant of Route 2
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4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine

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